Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
Description
Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate is a structurally complex organic compound featuring a methyl esterified carboxylic acid moiety attached to a trihydroxy-substituted oxane (a six-membered oxygen-containing ring) and a 2-oxochromen-7-yl group linked via an ether oxygen. The 2-oxochromen-7-yl group, a coumarin derivative, is associated with fluorescence, antioxidant properties, and enzyme inhibition .
This compound is likely used in pharmacological research, reference standards, and as a synthetic precursor, as inferred from structurally related compounds in the evidence (e.g., 8-O-Acetylshanzhiside Methyl Esters, which share functional group motifs) .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCKRAQRRCQKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the following steps:
Formation of the Chromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Glycosylation: The chromenone derivative is then glycosylated with a suitable sugar donor to form the glycoside linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dihydro derivatives.
Scientific Research Applications
Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and chromenone moiety may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Acetylated Derivatives
A key analogue is Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate (), where the hydroxyl groups on the oxane ring are acetylated.
- Functional Group Impact : Acetylation increases lipophilicity (higher logP), enhancing membrane permeability and metabolic stability compared to the target compound’s hydrophilic trihydroxy structure. Acetylated derivatives often act as prodrugs, with esterase-mediated hydrolysis releasing the active hydroxylated form in vivo .
- Applications: The acetylated variant is labeled with stable isotopes (13C6), making it suitable for metabolic tracing studies or quantitative mass spectrometry, unlike the non-labeled target compound .
Structural Analogues: Cyclopenta[c]pyran Derivatives
8-O-Acetylshanzhiside Methyl Ester () shares a methyl ester and glycosidic linkage but replaces the oxane ring with a cyclopenta[c]pyran system.
- Structural Impact: The cyclopenta[c]pyran core introduces a fused bicyclic structure, altering conformational flexibility and steric interactions compared to the monocyclic oxane. This may affect binding affinity to biological targets (e.g., enzymes or receptors).
- Biological Relevance : Both compounds are used as reference standards, but the cyclopenta[c]pyran derivative’s unique ring system could confer distinct pharmacological profiles, such as anti-inflammatory or neuroprotective effects .
Functional Group Variations: Ester vs. Carboxylic Acid
references compounds with a trihydroxyoxane-2-carboxylic acid linked to chromen, contrasting with the target’s methyl ester.
- Solubility and Reactivity : The carboxylic acid form is more polar and may form salts (e.g., sodium or potassium), enhancing aqueous solubility. The methyl ester, being less polar, is more volatile and may exhibit better absorption in lipid-rich environments.
- Synthetic Utility : The ester group in the target compound serves as a protective moiety, enabling selective derivatization of other functional groups during synthesis .
Biological Activity
Methyl 3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of glycosides and is characterized by its unique structure that includes multiple hydroxyl groups and a chromenone moiety. The molecular formula is , with a molecular weight of approximately 326.34 g/mol. Its structural complexity contributes to its varied biological activities.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often compared to standard antioxidants like ascorbic acid.
| Assay | IC50 (μg/mL) | Comparison |
|---|---|---|
| DPPH Radical Scavenging | 58.36 | Higher than ascorbic acid |
| ABTS Radical Scavenging | 20.51 | Comparable to other extracts |
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes associated with metabolic disorders:
- Pancreatic Lipase Inhibition : This inhibition is crucial for managing obesity and diabetes by reducing fat absorption.
- α-Glucosidase Inhibition : It helps in controlling postprandial blood glucose levels by slowing carbohydrate digestion.
Cytotoxicity and Anticancer Activity
Studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:
- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Interaction : The compound exhibits competitive inhibition against enzymes like pancreatic lipase and α-glucosidase, which play significant roles in carbohydrate metabolism.
- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Diabetic Rats : A study conducted on diabetic rats showed that administration of the compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis more effectively than standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
